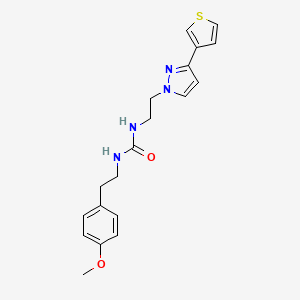

1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

1.1. Historical Development of Pyrazolyl-Urea Compounds

The evolution of pyrazolyl-urea derivatives began with Dumas et al.’s work at Bayer, which identified 5-pyrazolyl-ureas as potent p38 inhibitors. Structural optimization replaced the original tert-butyl group with lipophilic aromatic systems, enhancing cellular penetration and target affinity. For instance, compound 18 (Figure 4 in ) achieved IC~50~ = 13 nM against p38 by incorporating a meta-aminophenyl substituent. Boehringer Ingelheim’s BIRB 796 further advanced this field by introducing a naphthalene-urea segment, which improved solubility and oral bioavailability. Recent developments include fused pyrazole-urea analogs targeting glucosylceramide synthase for lysosomal storage diseases, showcasing the scaffold’s therapeutic breadth.

1.2. Significance in Drug Discovery

Pyrazolyl-urea derivatives excel in drug discovery due to three factors:

- Hydrogen-Bonding Capacity : The urea moiety forms dual hydrogen bonds with target proteins, as seen in BIRB 796’s interactions with p38α’s Met109 and Gly110 residues.

- Structural Modularity : Substituents on the pyrazole ring (e.g., thiophen-3-yl) and urea-linked aryl groups (e.g., 4-methoxyphenethyl) allow fine-tuning of pharmacokinetic properties.

- Kinase Inhibition : Over 60% of reported pyrazolyl-ureas target kinases, particularly MAPK and RAF families, making them vital for cancer and inflammation research.

1.3. Overview of 1-(4-Methoxyphenethyl)-3-(2-(3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)ethyl)urea

This compound (molecular formula C~20~H~21~N~5~O~2~S) integrates a 3-(thiophen-3-yl)pyrazole core with a 4-methoxyphenethyl-urea side chain. The thiophene ring enhances π-π stacking with hydrophobic enzyme pockets, while the methoxy group improves aqueous solubility via polar interactions. Its synthesis typically involves:

- Pyrazole Formation : Cyclocondensation of hydrazines with β-keto esters yields the 1H-pyrazole ring.

- Thiophene Introduction : Suzuki coupling or nucleophilic substitution attaches thiophen-3-yl at position 3.

- Urea Coupling : Reaction of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine with 4-methoxyphenethyl isocyanate.

1.4. Research Objectives and Scope

This article evaluates the compound’s:

- Synthetic pathways and structural elucidation.

- Interactions with kinase and antimicrobial targets.

- Potential applications in oncology and infectious diseases.

2. Structural and Synthetic Analysis

2.1. Synthetic Pathways

The synthesis of 1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea involves three stages (Table 1):

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine hydrate, ethyl acetoacetate, ethanol, reflux | 78 |

| 2 | Thiophene functionalization | Thiophen-3-ylboronic acid, Pd(PPh~3~)~4~, Na~2~CO~3~, DME/H~2~O | 65 |

| 3 | Urea coupling |

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-25-17-4-2-15(3-5-17)6-9-20-19(24)21-10-12-23-11-7-18(22-23)16-8-13-26-14-16/h2-5,7-8,11,13-14H,6,9-10,12H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLACPBDECRXUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Attachment of the thiophene group:

Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Conditions vary depending on the specific substitution reaction but can include the use of strong acids or bases, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Urea Derivatives

The following table compares key structural and synthetic features of the target compound with analogs from the evidence:

Key Observations

The thiophene moiety introduces sulfur-mediated resonance effects, which may improve binding to sulfur-interacting receptors compared to phenyl or thiazole analogs .

Synthetic Yields :

- Urea derivatives in exhibit yields of 83–88%, suggesting that the target compound’s synthesis could achieve similar efficiency if analogous coupling strategies are employed .

Biological Implications (Inferred) :

- Pyrazole-thiophene hybrids (as in the target) are underrepresented in the evidence but may offer distinct pharmacokinetic profiles due to thiophene’s lipophilicity and aromaticity .

- Compared to 11l (piperazine-thiazole), the absence of a basic piperazine ring in the target compound might reduce CNS penetration but improve peripheral activity .

Biological Activity

1-(4-Methoxyphenethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that exhibits promising biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of 1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves several steps:

- Formation of Urea Core : The urea structure is created by reacting an isocyanate with an amine.

- Nucleophilic Substitution : The introduction of the 4-methoxyphenethyl and thiophene groups occurs through nucleophilic substitution reactions.

- Final Assembly : The complete structure is finalized through careful purification techniques such as crystallization or chromatography.

Antitumor Activity

Research indicates that pyrazole derivatives, including compounds similar to 1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, exhibit significant antitumor properties. A study highlighted that pyrazole derivatives can inhibit various cancer cell lines, showing varying degrees of effectiveness against targets such as BRAF(V600E), EGFR, and Aurora-A kinase .

Case Study: Antitumor Efficacy

In a comparative analysis, a related compound demonstrated a GI50 (Growth Inhibition 50%) value of 25.9 μM against OVCAR-4 ovarian cancer cells, indicating substantial potency .

Anti-inflammatory Properties

Pyrazole derivatives have also been noted for their anti-inflammatory effects. For instance, compounds in this class can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds similar to the target compound exhibited activity against various bacterial strains, potentially through mechanisms that disrupt cell membrane integrity and induce cytotoxicity .

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition assays. For example, related pyrazole compounds demonstrated moderate inhibitory activity against xanthine oxidase (XO), which is crucial for uric acid metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea. Key structural features influencing its bioactivity include:

| Structural Feature | Influence on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and receptor binding |

| Thiophene Ring | Contributes to electron delocalization |

| Urea Linkage | Essential for interaction with biological targets |

Q & A

Q. What are the recommended synthetic routes for 1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or β-keto esters under reflux conditions (e.g., ethanol/acetic acid mixture, 7–12 hours) .

- Step 2: Alkylation of the pyrazole nitrogen using 2-chloroethylamine derivatives to introduce the ethyl linker .

- Step 3: Urea bridge formation via reaction of isocyanates or carbodiimides with amine intermediates. Triethylamine in dimethylformamide (DMF) is often used to catalyze this step .

Purity Optimization: - Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor reaction progress via TLC or HPLC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the methoxyphenethyl group (δ ~3.7 ppm for OCH) and thiophene protons (δ ~7.0–7.5 ppm) .

- X-ray Crystallography: Resolve crystal structures to analyze dihedral angles between heterocycles (e.g., pyrazole-thiophene interactions) and hydrogen-bonding patterns in the urea moiety .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties, such as HOMO-LUMO gaps, which influence reactivity .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer:

- In Vitro Screening:

- Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Receptor Binding: Perform radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for similar urea derivatives?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methoxy vs. ethoxy groups) using QSAR models to identify critical functional groups .

- Assay Validation: Standardize experimental conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC values across targets .

Q. What strategies can improve the compound’s solubility and bioavailability without compromising target affinity?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to the methoxyphenethyl or urea moieties to enhance aqueous solubility .

- Salt Formation: Prepare hydrochloride or sodium salts of the urea nitrogen to improve dissolution .

- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to enhance plasma stability and tissue penetration .

Q. How can target-specific mechanisms of action be elucidated for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding poses in enzymes (e.g., cyclooxygenase-2) or receptors (e.g., adenosine A) .

- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

- CRISPR-Cas9 Knockout: Validate target engagement by assessing activity in cells lacking the putative target gene .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS): Identify degradation products (e.g., hydrolyzed urea to amines) with ppm-level accuracy .

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via HPLC-PDA .

- NMR Stability Monitoring: Track chemical shift changes in the urea NH protons under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.